Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 681159-00-2
VCID: VC4213221
InChI: InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21)
SMILES: CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C
Molecular Formula: C17H13N3O3S2
Molecular Weight: 371.43

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

CAS No.: 681159-00-2

Cat. No.: VC4213221

Molecular Formula: C17H13N3O3S2

Molecular Weight: 371.43

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate - 681159-00-2

Specification

CAS No. 681159-00-2
Molecular Formula C17H13N3O3S2
Molecular Weight 371.43
IUPAC Name ethyl 5-[(4-cyanobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Standard InChI InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21)
Standard InChI Key IQMBNJNEQWLVBN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C

Introduction

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound belonging to the thiophene derivatives class. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is particularly noted for its unique arrangement of functional groups, which can impart distinct chemical and biological properties.

Synthesis Methods

The synthesis of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfurizing agent.

  • Introduction of the Cyanobenzamido Group: This involves a nucleophilic substitution reaction where a suitable amine reacts with a cyanobenzoyl chloride derivative.

  • Introduction of the Thiocyanato Group: This step may involve the reaction of the thiophene derivative with a thiocyanation reagent.

  • Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and an acid catalyst.

Chemical Reactions and Transformations

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents.

  • Reduction: The cyanobenzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Reaction TypeReagentsProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionAmmonia, primary amines, alcoholsAmides, different esters

Scientific Research Applications

This compound has potential applications in:

  • Medicinal Chemistry: It can serve as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.

  • Materials Science: Thiophene derivatives are known for their electronic properties, useful in organic semiconductors and conductive polymers.

  • Agrochemicals: It may be used in synthesizing herbicides and pesticides due to its potential biological activity.

Biological Activity and Mechanism of Action

The biological activity of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyanobenzamido group suggests potential interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is distinct from similar compounds like Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate due to the presence of a thiocyanato group, which can impart different chemical and biological properties.

CompoundUnique Features
Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylatePresence of a thiocyanato group
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylateAbsence of a thiocyanato group

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